molecular formula C16H18N4O5 B2908400 methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate CAS No. 1251658-28-2

methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate

Cat. No.: B2908400
CAS No.: 1251658-28-2
M. Wt: 346.343
InChI Key: JAYIGKCVNITVDV-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate” is a compound that contains a pyrazole moiety . Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Pyrazoles and their derivatives have been found in a variety of pharmacological agents of diverse therapeutic categories .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers . Traditional procedures have been used in the synthesis of pyrazoles . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles and their derivatives have been found to display innumerable chemical, biological, agrochemical, and pharmacological properties . They have shown luminescent and fluorescent agents . Some of these compounds have important applications in material chemistry and as brightening agents . Others exhibit solvatochromic and electroluminescence properties.

Properties

IUPAC Name

methyl 2-[[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-20-9-11(15(19-20)24-2)14(22)17-8-13(21)18-12-7-5-4-6-10(12)16(23)25-3/h4-7,9H,8H2,1-3H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIGKCVNITVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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